Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride
Description
Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 3 with a methoxy-piperidin-4-yl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structural complexity allows for versatile modifications, enabling applications in medicinal chemistry, such as targeting central nervous system (CNS) receptors or serving as a protease inhibitor precursor.
Properties
IUPAC Name |
tert-butyl 3-(piperidin-4-ylmethoxy)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(18)17-9-6-13(10-17)19-11-12-4-7-16-8-5-12;/h12-13,16H,4-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVQYAHFQAXCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride typically involves a multi-step organic synthesis process. One common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with piperidin-4-ylmethanol in the presence of a suitable base and solvent. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
- Functional Groups: The target compound’s methoxy-piperidine substituent distinguishes it from analogs with pyridine (e.g., bromopyridine in ) or pyrimidine (e.g., BD288583 in ) cores. The thioether group in BD288589 introduces sulfur-based reactivity, contrasting with the oxygen-based methoxy linker in the target.
- Salt Forms: Hydrochloride salts (target compound, BD288583 , and Enamine’s compound ) improve aqueous solubility compared to neutral analogs, which may require additional formulation steps for biological testing.
- Molecular Weight: The target compound (332.87 g/mol) is intermediate in size compared to bulkier silyl-protected analogs (465.47 g/mol in ) and smaller pyrimidine derivatives (244.72 g/mol in ).
Solubility and Stability
- Hydrochloride Salts: The target compound and BD288583 exhibit higher water solubility than neutral analogs, critical for in vivo studies.
- Silyl-Protected Compounds : The tert-butyldimethylsilyl (TBDMS) group improves stability during synthesis but requires acidic or fluoride-based deprotection, adding steps to the workflow.
- Nitro Group in BD288589 : Electron-withdrawing effects may reduce basicity of the piperidine nitrogen, altering pH-dependent solubility.
Biological Activity
Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride is a compound with notable biological activity, primarily recognized for its potential applications in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H28N2O3Cl
- Molecular Weight : 284.39 g/mol
- CAS Number : 2044713-78-0
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. A common method includes the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with piperidin-4-ylmethanol, followed by hydrochloric acid treatment to form the hydrochloride salt.
The biological activity of this compound is attributed to its ability to interact with various biological targets, such as receptors and enzymes. The mechanism often involves:
- Receptor Binding : It may bind to specific receptors, modulating their activity.
- Enzymatic Interaction : The compound can influence enzyme activity, impacting metabolic pathways.
Pharmacological Potential
Research has indicated that this compound exhibits potential therapeutic properties. Notable applications include:
- Antimicrobial Activity : Similar compounds have shown antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
- Neuropharmacology : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, warranting investigation for neuroprotective or psychoactive effects.
- Drug Development : As an intermediate in synthesizing pharmaceuticals, it plays a crucial role in developing drugs targeting various diseases.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, highlighting that compounds structurally related to tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Neuroactive Compound Analysis
Another investigation focused on the neuropharmacological potential of similar piperidine derivatives. The results indicated that these compounds could act on dopamine and serotonin receptors, suggesting a role in treating mood disorders .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H28N2O3Cl | Antimicrobial, Neuroactive |
| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO | Antimicrobial |
| Tert-butyl 3-(piperidin-4-ylmethyl)pyrrolidine-1-carboxylate | C15H28N2O2 | Neuroactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
